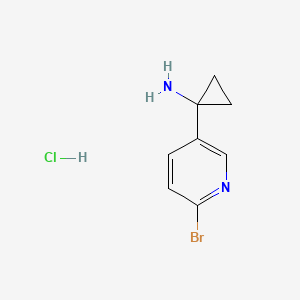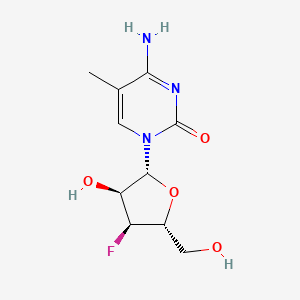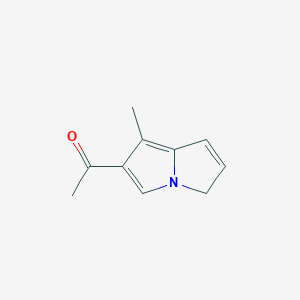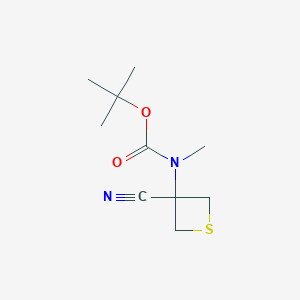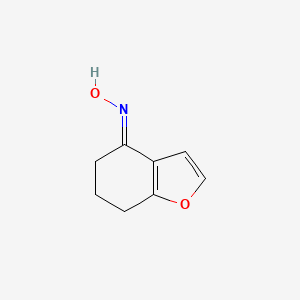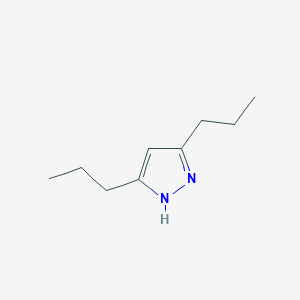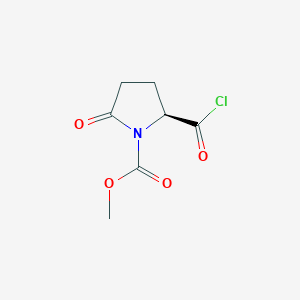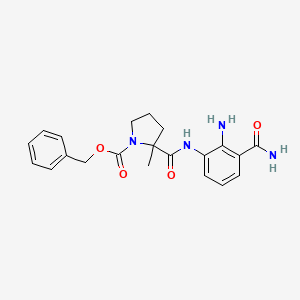![molecular formula C9H11NO5 B12864227 5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid CAS No. 695811-37-1](/img/structure/B12864227.png)
5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring and a pyrrole carboxylic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(5H)-Furanone: Shares the furanone ring structure but differs in functional groups and overall reactivity.
5-Hydroxy-2(5H)-furanone: Similar in having a hydroxylated furanone ring but lacks the pyrrole carboxylic acid moiety.
Uniqueness
5-((2S,3R,4R)-3,4-Dihydroxytetrahydrofuran-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to its combination of a tetrahydrofuran ring and a pyrrole carboxylic acid group, which imparts distinct chemical and biological properties not found in similar compounds .
Eigenschaften
CAS-Nummer |
695811-37-1 |
|---|---|
Molekularformel |
C9H11NO5 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO5/c11-6-3-15-8(7(6)12)4-1-2-5(10-4)9(13)14/h1-2,6-8,10-12H,3H2,(H,13,14)/t6-,7-,8+/m1/s1 |
InChI-Schlüssel |
MAMHALHPMVOZNZ-PRJMDXOYSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H](O1)C2=CC=C(N2)C(=O)O)O)O |
Kanonische SMILES |
C1C(C(C(O1)C2=CC=C(N2)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



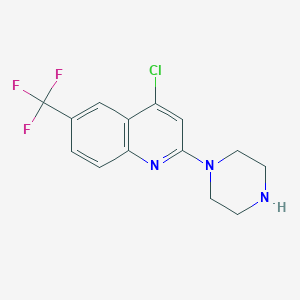
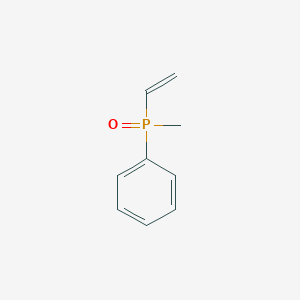
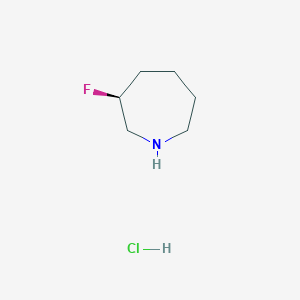

![2-Bromo-4-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12864163.png)
